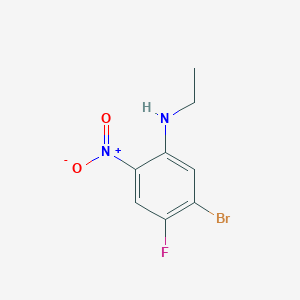![molecular formula C19H29N3O4S B2884772 3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide CAS No. 638135-98-5](/img/structure/B2884772.png)
3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core with azepane and morpholine substituents, which contribute to its distinctive chemical properties.
Wissenschaftliche Forschungsanwendungen
3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
Target of Action
Compounds with morpholinyl-bearing structures have been found to modulate lysosomal ph . They can facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes .
Mode of Action
The compound interacts with its targets by facilitating the transmembrane transport of chloride anions . This action disrupts the homeostasis of lysosomal pH, leading to the inactivation of the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for these compounds to modulate lysosomal pH .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving lysosomal pH regulation . By disrupting lysosomal pH homeostasis, it impacts various cellular processes that rely on the acidic environment of the lysosome .
Pharmacokinetics
The compound’s ability to cross phospholipid membranes suggests it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the disruption of lysosomal pH homeostasis . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme , which could have various downstream effects on cellular processes.
Action Environment
Factors such as ph and the presence of specific ions could potentially influence the compound’s ability to facilitate anion transport and disrupt lysosomal ph .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is to react 3-aminobenzamide with azepane-1-sulfonyl chloride under basic conditions to form the intermediate 3-(1-azepanylsulfonyl)benzamide. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The morpholine and azepane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the substituents introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: These compounds share the morpholine group and have been studied for their bioactive properties.
1-[2-(4-Morpholinyl)ethyl]-3-(1-naphthoyl)indole: Another compound with a morpholine group, known for its use in biochemical research.
Uniqueness
3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide is unique due to its combination of azepane and morpholine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c23-19(20-8-11-21-12-14-26-15-13-21)17-6-5-7-18(16-17)27(24,25)22-9-3-1-2-4-10-22/h5-7,16H,1-4,8-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJCUWKSKJYBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)
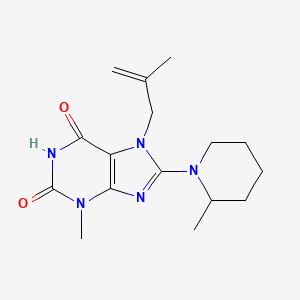
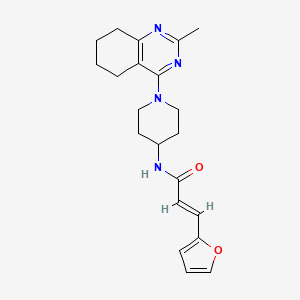
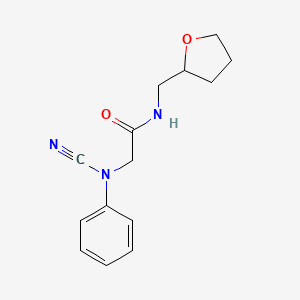

![N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2884696.png)
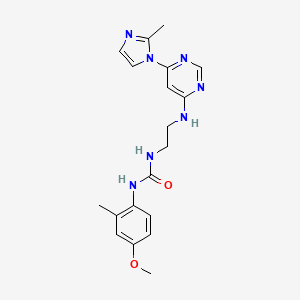
![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)

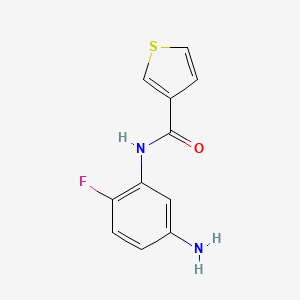


![2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)
